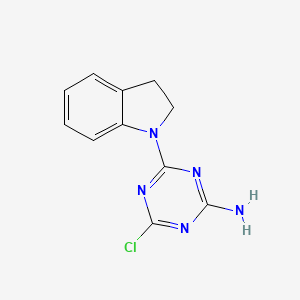

2-(Methylamino)-N-(tetrahydro-2-furanylmethyl)-acetamide hydrochloride

Descripción general

Descripción

2-(Methylamino)-N-(tetrahydro-2-furanylmethyl)-acetamide hydrochloride, also known as Methamidophos, is an organophosphate insecticide that is used in agriculture to control a variety of pests, including aphids, mites, and leafhoppers. Methamidophos is a widely used pesticide in many countries and has been found to be effective in controlling a wide range of pests. The chemical structure of Methamidophos is very similar to that of other organophosphates, such as parathion and malathion. Methamidophos has a high toxicity to humans and other animals, and it is important to use it responsibly and in accordance with the instructions provided by the manufacturer.

Aplicaciones Científicas De Investigación

Analogue Compounds in Anticonvulsant Research

Compounds structurally related to 2-(Methylamino)-N-(tetrahydro-2-furanylmethyl)-acetamide hydrochloride, such as 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, have been explored for their anticonvulsant activities. Studies have investigated the stereochemical properties and hydrogen bonding interactions of these compounds, identifying features likely responsible for anticonvulsant effects, suggesting a potential research application in the development of new therapeutic agents for epilepsy (Camerman et al., 2005).

Synthesis and Characterization Studies

Research into the synthesis and characterization of closely related compounds, such as 2-hydroxy-N-methyl-N-phenyl-acetamide, provides insights into chemical synthesis techniques, including acetylation, esterification, and ester interchange steps. These studies contribute to the broader field of organic chemistry by detailing methods for producing compounds with potential biological activities, highlighting the importance of structural analysis in understanding compound properties (Zhong-cheng & Wan-yin, 2002).

Environmental and Metabolic Studies

Research has also focused on the comparative metabolism of chloroacetamide herbicides and their metabolites in liver microsomes of humans and rats. These studies provide valuable information on the metabolic pathways and potential toxicological profiles of chloroacetamide compounds, which can inform safety assessments and environmental impact analyses of related chemical entities (Coleman et al., 2000).

Green Chemistry and Drug Discovery

Innovative research in green chemistry has led to the development of environmentally friendly synthesis methods for potential analgesic and antipyretic agents, including acetamide derivatives. These studies not only contribute to the discovery of new therapeutic molecules but also emphasize the importance of sustainable practices in chemical synthesis and drug design, showcasing the potential of acetamide derivatives in medicinal chemistry (Reddy et al., 2014).

Propiedades

IUPAC Name |

2-(methylamino)-N-(oxolan-2-ylmethyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2.ClH/c1-9-6-8(11)10-5-7-3-2-4-12-7;/h7,9H,2-6H2,1H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJMVUNKCVLTUGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)NCC1CCCO1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylamino)-N-(tetrahydro-2-furanylmethyl)-acetamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-Dimethyl-4-oxo-7-[(trifluoromethane)sulfonyloxy]-2,4-dihydro-1,3-benzodioxin-5-yltrifluoromethanesulfonate](/img/structure/B1452317.png)

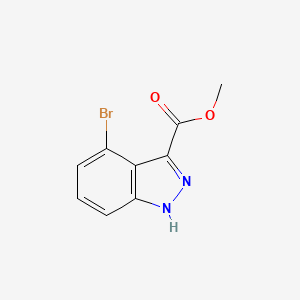

![Methyl 4-bromobenzo[d]oxazole-2-carboxylate](/img/structure/B1452324.png)

![4-[2-(2-Chloro-4,6-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1452332.png)